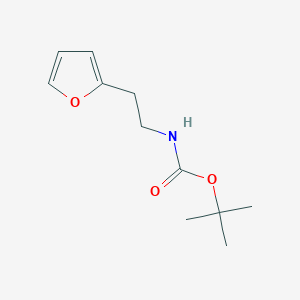
Methyl 2-amino-3-hydroxy-2-methylpropanoate
Overview
Description
Methyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of 2-amino-3-hydroxypropanoic acid, where the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-amino-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of protecting groups to selectively esterify the carboxyl group while protecting the amino and hydroxyl groups. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) as a protecting agent, followed by esterification and subsequent deprotection.
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-3-oxo-2-methyl-propionic acid methyl ester.
Reduction: 2-Amino-3-hydroxy-2-methyl-propanol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. It can act as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanoic acid: The parent compound without the ester group.
2-Amino-3-hydroxy-2-methylbutanoic acid: A similar compound with an additional methyl group.
3-Hydroxy-2-methylpropionic acid: A compound lacking the amino group.
Uniqueness
Methyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ester group enhances its solubility and stability, making it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3 |
InChI Key |
VKHHAZQVRNQDHW-UHFFFAOYSA-N |
SMILES |
CC(CO)(C(=O)OC)N |
Canonical SMILES |
CC(CO)(C(=O)OC)N |
sequence |
X |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-beta-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1641623.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)


![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)


![4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide](/img/structure/B1641653.png)


